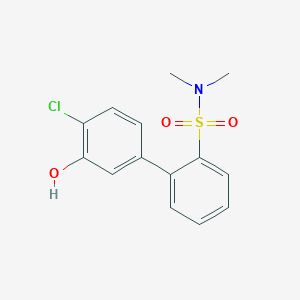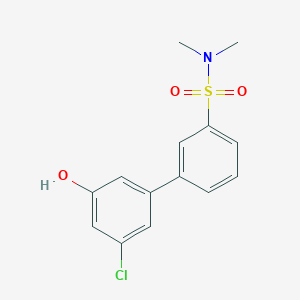
4-(3-Benzyloxyphenyl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Benzyloxyphenyl)-2-chlorophenol, 95% (4-BP-2-CP) is a phenolic compound with a wide range of applications in the scientific field. It is a colorless, crystalline solid with a melting point of 115-117 °C and a density of 1.19 g/cm3. 4-BP-2-CP is widely used in the synthesis of dyes and pharmaceuticals, as well as in the production of polymers and biodegradable plastics. It is also used as a reagent in organic synthesis, as well as in the production of various other compounds.
Mecanismo De Acción
4-(3-Benzyloxyphenyl)-2-chlorophenol, 95% acts as a Lewis acid in the presence of a base and a catalyst. It is capable of forming a complex with the base and the catalyst, which facilitates the reaction. This complex is the active species in the reaction and is responsible for the formation of the desired product.
Biochemical and Physiological Effects
4-(3-Benzyloxyphenyl)-2-chlorophenol, 95% is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe chemical with no known adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(3-Benzyloxyphenyl)-2-chlorophenol, 95% in lab experiments is its low cost and availability. It is also relatively easy to synthesize and is stable under normal conditions. However, it is important to note that the reaction must be carried out in an inert atmosphere in order to prevent the formation of unwanted byproducts.
Direcciones Futuras
There are many potential future directions for the use of 4-(3-Benzyloxyphenyl)-2-chlorophenol, 95%. It could be used in the synthesis of new dyes and pharmaceuticals, as well as in the production of polymers and biodegradable plastics. It could also be used as a reagent in organic synthesis and as a catalyst for the synthesis of various other compounds. Additionally, it could be used in the development of new materials with improved properties and in the production of renewable energy sources.
Métodos De Síntesis
4-(3-Benzyloxyphenyl)-2-chlorophenol, 95% can be synthesized by reacting 4-bromophenol with 3-benzyloxyphenol in the presence of a base and a catalyst. The reaction is carried out at a temperature of 160-180 °C and a pressure of 1-2 bar. The reaction is complete when the reaction mixture turns yellow. The product is then isolated by filtration and purified by recrystallization.
Aplicaciones Científicas De Investigación
4-(3-Benzyloxyphenyl)-2-chlorophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of dyes, pharmaceuticals, and other compounds. It is also used in the production of polymers and biodegradable plastics. In addition, it is used as a reagent in organic synthesis and can be used as a catalyst for the synthesis of various other compounds.
Propiedades
IUPAC Name |
2-chloro-4-(3-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO2/c20-18-12-16(9-10-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDDFVUAGVPJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686194 |
Source


|
| Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Benzyloxyphenyl)-2-chlorophenol | |
CAS RN |
1261931-91-2 |
Source


|
| Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)








